dl-Alanyl-dl-valine

Description

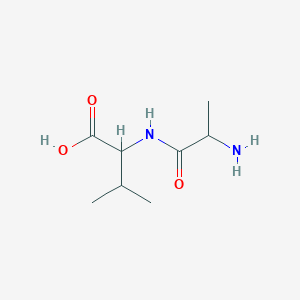

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminopropanoylamino)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-4(2)6(8(12)13)10-7(11)5(3)9/h4-6H,9H2,1-3H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWMQSWFLXEGMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00941964 | |

| Record name | N-(2-Amino-1-hydroxypropylidene)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1999-46-8, 3303-45-5, 3303-46-6 | |

| Record name | DL-Ala-DL-Val | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1999-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanylvaline (DL) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001999468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1999-46-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC89603 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89603 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC206294 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Amino-1-hydroxypropylidene)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to dl-Alanyl-dl-valine: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

dl-Alanyl-dl-valine is a dipeptide composed of the amino acids alanine and valine in a racemic mixture. As a fundamental building block of proteins and peptides, it serves as a valuable model system for studying peptide chemistry, stereoisomerism, and the influence of aliphatic side chains on molecular conformation and interaction. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of this compound, tailored for professionals in research and drug development.

Chemical Structure and Identification

This compound consists of an alanine residue linked to a valine residue via a peptide bond. The "dl" prefix indicates that it is a racemic mixture, containing both D- and L-isomers of alanine and valine, resulting in a mixture of four stereoisomers: L-Alanyl-L-valine, D-Alanyl-D-valine, L-Alanyl-D-valine, and D-Alanyl-L-valine.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-(2-aminopropanamido)-3-methylbutanoic acid[1] |

| CAS Number | 1999-46-8[2] |

| Molecular Formula | C8H16N2O3[2] |

| Molecular Weight | 188.22 g/mol [1] |

| InChI Key | LIWMQSWFLXEGMA-UHFFFAOYSA-N[2] |

Physicochemical Properties

The physical and chemical properties of this compound are influenced by the properties of its constituent amino acids.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical State | White to almost white powder or crystal | [3] |

| Boiling Point (Predicted) | 401.8 ± 30.0 °C | [3] |

| Density (Predicted) | 1.134 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 3.18 ± 0.10 | [3] |

| Storage Temperature | -20°C | [3] |

Synthesis and Purification

The synthesis of this compound can be achieved through standard peptide synthesis methodologies, either in solution or on a solid phase.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a common and efficient method for synthesizing peptides.[4] The general workflow involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

-

Resin Preparation: A suitable resin (e.g., 2-chlorotrityl chloride resin) is swollen in an appropriate solvent like dichloromethane (DCM).

-

First Amino Acid Attachment: The C-terminal amino acid, Fmoc-dl-Valine-OH, is attached to the resin in the presence of a base such as N,N-diisopropylethylamine (DIPEA).

-

Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group of the attached valine is removed using a solution of piperidine in N,N-dimethylformamide (DMF).

-

Peptide Coupling: The next amino acid, Fmoc-dl-Alanine-OH, is activated using a coupling reagent (e.g., HBTU) and coupled to the deprotected amino group of the resin-bound valine.

-

Cleavage from Resin: After the final coupling step and Fmoc deprotection, the dipeptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water.

-

Purification: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

References

A Technical Guide to the Synthesis of dl-Alanyl-dl-valine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary methodologies for the synthesis of dl-alanyl-dl-valine, a dipeptide composed of racemic alanine and racemic valine. The synthesis of this compound results in a mixture of four diastereomers: L-Alanyl-L-valine, D-Alanyl-D-valine, L-Alanyl-D-valine, and D-Alanyl-L-valine. This guide details the core chemical principles, experimental protocols, and data pertinent to researchers in peptide chemistry and drug development.

Introduction to Synthesis Strategies

The formation of the peptide bond between alanine and valine can be achieved through several synthetic routes. The most common and well-established methods fall under the category of liquid-phase peptide synthesis (LPPS) and solid-phase peptide synthesis (SPPS). Additionally, enzymatic synthesis presents a potential, albeit less commonly documented, green chemistry approach. Given the racemic nature of the starting materials, standard chemical synthesis without chiral auxiliaries or stereospecific catalysts will produce a diastereomeric mixture.

Liquid-Phase Peptide Synthesis (LPPS)

Liquid-phase peptide synthesis is a classical approach that involves the stepwise coupling of amino acids in a solution. This method is highly adaptable and allows for the synthesis of large quantities of the target peptide. The core of this strategy involves the protection of reactive functional groups, activation of the carboxylic acid moiety, and subsequent coupling, followed by deprotection.

A general scheme for the synthesis of this compound via LPPS involves the coupling of an N-terminally protected dl-alanine with a C-terminally protected dl-valine.

Key Steps in LPPS of this compound:

-

Protection of dl-Alanine: The amino group of dl-alanine is protected to prevent self-coupling and other side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).

-

Protection of dl-Valine: The carboxylic acid group of dl-valine is typically protected as an ester (e.g., methyl or benzyl ester) to prevent its participation in the coupling reaction.

-

Coupling Reaction: The protected dl-alanine and dl-valine are coupled using a reagent that activates the carboxylic acid of the N-protected alanine. Common coupling agents include dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP).

-

Deprotection: The protecting groups are removed from the resulting dipeptide to yield this compound.

Experimental Protocol: Liquid-Phase Synthesis of N-Boc-dl-Alanyl-dl-valine Methyl Ester

This protocol describes a representative synthesis using Boc protection for alanine and a methyl ester for valine.

Materials:

-

N-Boc-dl-alanine

-

dl-Valine methyl ester hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve dl-valine methyl ester hydrochloride (1 equivalent) in dichloromethane.

-

Add triethylamine (1.1 equivalents) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.

-

Add N-Boc-dl-alanine (1 equivalent) and hydroxybenzotriazole (1 equivalent) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Add a solution of N,N'-dicyclohexylcarbodiimide (1.1 equivalents) in dichloromethane dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

-

Wash the filtrate successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-dl-alanyl-dl-valine methyl ester.

-

The crude product can be purified by silica gel column chromatography.

Deprotection:

-

The Boc group can be removed by treatment with trifluoroacetic acid (TFA) in dichloromethane.

-

The methyl ester can be saponified using a base like sodium hydroxide in a methanol/water mixture.

Quantitative Data for LPPS (Representative)

| Step | Reactants | Coupling Agent/Conditions | Solvent | Typical Yield (%) | Purity (%) |

| Coupling | N-Boc-dl-alanine, dl-Valine methyl ester | DCC/HOBt | DCM | 85-95 | >90 (crude) |

| Boc Deprotection | N-Boc-dl-Ala-dl-Val-OMe | TFA/DCM | DCM | >95 | >95 |

| Ester Saponification | dl-Ala-dl-Val-OMe | NaOH, MeOH/H₂O | MeOH/H₂O | 80-90 | >98 (after purification) |

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis offers a more streamlined and automatable approach compared to LPPS. The C-terminal amino acid is anchored to a solid resin support, and the peptide chain is built up in a stepwise manner.

A potential SPPS strategy for this compound would involve attaching dl-valine to a resin, followed by deprotection of the amino group and coupling with a protected dl-alanine.

Experimental Protocol: Solid-Phase Synthesis of this compound

This protocol is adapted from standard Fmoc-based SPPS methodologies.

Materials:

-

2-Chlorotrityl chloride resin

-

Fmoc-dl-valine-OH

-

Fmoc-dl-alanine-OH

-

N,N'-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

Procedure:

-

Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM in a reaction vessel.

-

Loading of First Amino Acid: Dissolve Fmoc-dl-valine-OH (2 equivalents) and DIPEA (4 equivalents) in DCM and add to the swollen resin. Agitate for 2 hours.

-

Capping: Add methanol to the resin to cap any unreacted sites.

-

Fmoc Deprotection: Wash the resin with DMF. Treat with 20% piperidine in DMF for 20 minutes to remove the Fmoc group.

-

Coupling of Second Amino Acid: In a separate vessel, pre-activate Fmoc-dl-alanine-OH (2 equivalents) with HBTU (2 equivalents) and DIPEA (4 equivalents) in DMF. Add this solution to the deprotected resin and agitate for 2 hours.

-

Final Fmoc Deprotection: Repeat the deprotection step with 20% piperidine in DMF.

-

Cleavage from Resin: Wash the resin with DCM and dry. Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.

-

Precipitation and Purification: Filter the resin and precipitate the peptide in cold diethyl ether. The crude peptide can be purified by reverse-phase HPLC.

Quantitative Data for SPPS (Representative)

| Step | Reagents | Solvent | Typical Coupling Efficiency (%) | Overall Yield (%) | Purity (%) |

| Loading | Fmoc-dl-valine-OH, DIPEA | DCM | 90-98 | - | - |

| Coupling | Fmoc-dl-alanine-OH, HBTU, DIPEA | DMF | >99 | 80-90 (crude) | >85 (crude) |

| Cleavage & Purification | TFA/TIS/H₂O | - | - | 60-70 (purified) | >98 |

Enzymatic Synthesis

Enzymatic synthesis of dipeptides is an emerging field that offers high stereoselectivity and mild reaction conditions. While specific enzymes for the direct coupling of dl-alanine and dl-valine are not widely reported, the use of peptidases in reverse or ligases could be explored. For instance, D-alanine-D-alanine ligase (Ddl) is known to catalyze the formation of D-Ala-D-Ala.[1] It is conceivable that a similar ligase with broader substrate specificity could be used or engineered for the synthesis of this compound.

Conceptual Experimental Protocol: Enzymatic Synthesis

Materials:

-

dl-Alanine

-

dl-Valine

-

A suitable amino acid ligase

-

ATP

-

Buffer solution (e.g., Tris-HCl)

-

Magnesium chloride

Procedure:

-

Prepare a buffered solution containing dl-alanine, dl-valine, ATP, and magnesium chloride.

-

Initiate the reaction by adding the amino acid ligase.

-

Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.

-

Monitor the reaction progress by techniques such as HPLC.

-

Terminate the reaction and purify the dipeptide using chromatographic methods.

Visualizing the Synthesis Workflows

Liquid-Phase Synthesis Workflow

Caption: Liquid-phase synthesis workflow for this compound.

Solid-Phase Synthesis Workflow

Caption: Solid-phase peptide synthesis workflow for this compound.

Conclusion

The synthesis of this compound can be effectively achieved through both liquid-phase and solid-phase peptide synthesis methodologies. The choice of method will depend on the desired scale of synthesis, available equipment, and purification requirements. LPPS is suitable for larger-scale synthesis, while SPPS provides a more streamlined and automatable route. Enzymatic synthesis remains a promising but less developed alternative. The protocols and data presented in this guide provide a solid foundation for researchers to undertake the synthesis and further investigation of this dipeptide.

References

dl-Alanyl-dl-valine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of the dipeptide dl-Alanyl-dl-valine. It also explores its significance in research, particularly as a model for studying the fundamental properties of peptide bonds and stereoisomerism. While specific signaling pathways and detailed experimental protocols for this particular dipeptide are not extensively documented in publicly available literature, this guide outlines general methodologies for dipeptide synthesis and illustrates the principles of diastereomerism, which are central to the study of this compound.

Physicochemical Properties

The quantitative data for this compound are summarized in the table below. It is important to note that some discrepancies exist in the reported CAS Registry Number for this compound, which may be attributed to different suppliers or batches. The most frequently cited CAS numbers are 1999-46-8 and 3303-46-6.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆N₂O₃ | [1][2] |

| Molecular Weight | 188.22 g/mol | [1] |

| CAS Registry Number | 1999-46-8, 3303-46-6 | [1][3] |

| Appearance | White to Almost white powder to crystal | [2][4] |

| Purity | >95.0% (T)(HPLC) | [2] |

| Synonyms | H-DL-Ala-DL-Val-OH, 2-(2-aminopropanamido)-3-methylbutanoic acid | [1][2] |

Significance in Research

This compound serves as a valuable model compound in academic research due to its relatively simple structure. Its primary significance lies in the following areas:

-

Fundamental Peptide Bond Studies : It provides a straightforward system for investigating the properties of the peptide bond and the influence of aliphatic side chains on the behavior of dipeptides.[3]

-

Stereoisomerism : As a racemic mixture, this compound is an excellent model for studying the properties and separation of diastereoisomers. The different spatial arrangements of the constituent amino acids (L-alanine, D-alanine, L-valine, and D-valine) lead to diastereomers (L-Ala-D-Val, D-Ala-L-Val) and enantiomers (L-Ala-L-Val, D-Ala-D-Val), which can possess distinct physical and biological characteristics.[3]

Experimental Protocols: A General Approach to Dipeptide Synthesis

Caption: Generalized workflow for the chemical synthesis of a dipeptide.

Methodology:

-

Protection of Functional Groups : To ensure the formation of the desired peptide bond, the amino group of the N-terminal amino acid (dl-alanine) and the carboxyl group of the C-terminal amino acid (dl-valine) are protected with suitable chemical groups.[3]

-

Peptide Bond Formation (Coupling) : The protected amino acids are then reacted together in the presence of a coupling agent to facilitate the formation of the peptide bond.[3]

-

Deprotection : The protecting groups are removed from the newly formed dipeptide to yield the final product, this compound.[3]

Understanding Stereoisomerism in this compound

The "dl" designation in this compound indicates that the product is a mixture of different stereoisomers. This arises from the use of racemic mixtures of both alanine and valine in the synthesis. The resulting product is a mixture of four different stereoisomers.

Caption: Stereoisomers formed from the reaction of dl-Alanine and dl-Valine.

Biological Activity and Signaling Pathways

There is a lack of specific information in the scientific literature detailing the direct involvement of this compound in biological signaling pathways. Research on peptide signaling often focuses on more complex peptides with specific receptors and downstream effects. For instance, in yeast, certain dipeptides can act as signaling molecules by persistently activating protein kinase A pathways.[5] In plants, peptide signaling is crucial for development, with families of peptides like CLE and EPFL regulating processes such as vascular development.[6] However, the role, if any, of a simple dipeptide like this compound in such complex signaling cascades has not been established.

References

- 1. DL-Ala-DL-Val | C8H16N2O3 | CID 137276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 3303-46-6 | Benchchem [benchchem.com]

- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Peptides induce persistent signaling from endosomes by a nutrient transceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peptide Signaling Pathways Regulate Plant Vascular Development - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of DL-Alanyl-DL-Valine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the biological significance of the dipeptide DL-alanyl-DL-valine. Directed at researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on the dipeptide's structure, synthesis, and potential physiological roles, drawing insights from the broader context of D-amino acid-containing peptides and the constituent amino acids, DL-alanine and DL-valine. While specific research on this compound is limited, this guide extrapolates its potential significance based on established biochemical principles.

Executive Summary

This compound is a dipeptide composed of racemic mixtures of the amino acids alanine and valine. Its primary significance in a biological context stems from the incorporation of D-amino acids, which confers resistance to enzymatic degradation by proteases. This characteristic is of considerable interest in drug development, where enhancing the stability and bioavailability of peptide-based therapeutics is a critical objective. The individual amino acid components, alanine and valine, are integral to numerous metabolic pathways, including energy metabolism and protein synthesis. This guide explores the potential for this compound to serve as a stable source of these amino acids and as a model compound for studying the pharmacokinetic properties of D-dipeptides.

Introduction

Peptides are increasingly recognized for their therapeutic potential due to their high specificity and low toxicity. However, their clinical application is often hampered by rapid degradation by endogenous proteases. The strategic incorporation of D-amino acids, the enantiomers of the naturally occurring L-amino acids, is a well-established method to overcome this limitation.[1] this compound, a dipeptide containing both D- and L-isomers of alanine and valine, serves as a compelling model for investigating the biological implications of such modifications. This document will delve into the synthesis, potential metabolic fate, and theoretical biological roles of this dipeptide.

Physicochemical and Structural Properties

This compound is a racemic mixture, meaning it consists of four diastereomers: L-alanyl-L-valine, D-alanyl-D-valine, L-alanyl-D-valine, and D-alanyl-L-valine.[2] This heterogeneity influences its physical properties and biological interactions. The presence of both hydrophobic (valine) and smaller, more neutral (alanine) side chains contributes to its overall physicochemical character.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆N₂O₃ | [3] |

| Molecular Weight | 188.22 g/mol | [3] |

| IUPAC Name | 2-(2-aminopropanamido)-3-methylbutanoic acid | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through standard peptide synthesis protocols. A common approach involves the coupling of protected racemic alanine and valine derivatives, followed by deprotection.

Experimental Protocol: Chemical Synthesis of a Dipeptide

This generalized protocol outlines the steps for the chemical synthesis of a dipeptide like this compound.

-

Protection of Amino Acids: The amino group of the N-terminal amino acid (DL-alanine) and the carboxyl group of the C-terminal amino acid (DL-valine) are protected using standard protecting groups (e.g., Boc for the amino group and a methyl ester for the carboxyl group).

-

Coupling Reaction: The protected amino acids are coupled using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Deprotection: The protecting groups are removed to yield the final dipeptide. For example, Boc groups are typically removed with trifluoroacetic acid (TFA), and methyl esters can be hydrolyzed with a base like sodium hydroxide.

-

Purification: The crude dipeptide is purified using techniques such as recrystallization or chromatography to isolate the desired product.

Biological Significance and Potential Applications

While direct studies on the biological effects of this compound are scarce, its significance can be inferred from the properties of D-amino acid-containing peptides and its constituent amino acids.

Enhanced Stability and Bioavailability

The presence of D-alanine and D-valine residues is expected to render this compound resistant to degradation by most endogenous proteases, which are stereospecific for L-amino acids.[1] This increased stability could lead to a longer plasma half-life and improved bioavailability compared to its L-L counterpart.

| Peptide Type | Susceptibility to Proteolysis | Biological Half-life |

| L-amino acid peptides | High | Short |

| D-amino acid containing peptides | Low | Long |

Role in Drug Delivery and Development

Dipeptides are recognized by peptide transporters, such as PEPT1 and PEPT2, which are expressed in the intestines and other tissues.[2] While the affinity of this compound for these transporters is not documented, it is conceivable that it could be utilized as a carrier for drug delivery. The dipeptide could be linked to a drug molecule, facilitating its transport into cells, where it would then be cleaved to release the active drug.[2]

Metabolic Fate and Nutritional Aspects

Upon potential cellular uptake and hydrolysis, this compound would release DL-alanine and DL-valine. L-alanine and L-valine are readily utilized in various metabolic pathways. L-valine is a branched-chain amino acid (BCAA) that plays a role in protein synthesis and energy metabolism.[4][5] The catabolism of L-valine ultimately leads to the production of succinyl-CoA, which can enter the citric acid cycle.[5] L-alanine is involved in the glucose-alanine cycle, which facilitates the transport of nitrogen from peripheral tissues to the liver.

The metabolic fate of D-alanine and D-valine in humans is less clear. While some D-amino acids can be metabolized, their pathways are not as well-defined as those for L-amino acids.

Methodologies for Studying Dipeptides

Investigating the biological significance of dipeptides like this compound requires a combination of analytical and biological assays.

Experimental Protocol: In Vitro Peptide Stability Assay

This protocol is designed to assess the stability of a dipeptide in a biological matrix.

-

Peptide Incubation: The dipeptide is incubated in a biological matrix, such as human plasma or serum, at 37°C.

-

Time Points: Aliquots of the incubation mixture are collected at various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Reaction Quenching: Enzymatic activity in the aliquots is stopped by adding a quenching solution, such as a strong acid (e.g., trichloroacetic acid) or an organic solvent (e.g., acetonitrile).

-

Analysis: The concentration of the intact dipeptide at each time point is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

-

Data Analysis: The percentage of intact peptide is plotted against time to determine the half-life (t₁/₂) of the dipeptide in the biological matrix.

Conclusion and Future Directions

This compound represents a simple yet informative model for understanding the biological implications of incorporating D-amino acids into peptides. Its primary significance lies in its potential for enhanced stability against enzymatic degradation, a crucial attribute for the development of peptide-based therapeutics. While direct biological activity for this specific dipeptide has not been extensively documented, its constituent amino acids are fundamental to core metabolic processes.

Future research should focus on several key areas:

-

Quantitative Biological Activity: Determining the binding affinity of this compound to peptide transporters and assessing its potential to modulate cellular signaling pathways.

-

Pharmacokinetic Studies: Conducting in vivo studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

Prodrug Applications: Synthesizing and evaluating drug conjugates of this compound to explore its potential as a drug delivery vehicle.

A deeper understanding of the biological significance of this compound will contribute to the rational design of more stable and effective peptide-based drugs and research tools.

References

- 1. From amino acid analysis to improved gel properties: The role of dl-valine in Landaise goose myofibrillar protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DL-Ala-DL-Val | C8H16N2O3 | CID 137276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [PDF] The effect of pressure on the porous peptide L-alanyl-L-valine | Semantic Scholar [semanticscholar.org]

- 4. DL-valine | C5H11NO2 | CID 1182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

dl-Alanyl-dl-valine discovery and scientific literature

For Researchers, Scientists, and Drug Development Professionals

Introduction

dl-Alanyl-dl-valine is a dipeptide composed of the amino acids alanine and valine in a racemic mixture. While a specific historical discovery of this particular dipeptide is not prominently documented, its existence and study are a direct result of the foundational work on peptide chemistry initiated by Emil Fischer in the early 20th century. Fischer's pioneering work on the peptide bond and methods for synthesizing peptides opened the door for the creation and investigation of countless peptide structures, including this compound.[1] This dipeptide serves as a valuable model system for fundamental studies in peptide chemistry, stereochemistry, and biochemistry due to its relatively simple structure. Its significance in academic research lies in the exploration of peptide bond properties, the influence of aliphatic side chains on dipeptide behavior, and the study of diastereoisomer properties and separation.[1]

This technical guide provides an in-depth overview of this compound, including its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its relevance in scientific research.

Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆N₂O₃ | [2][3][4][5] |

| Molecular Weight | 188.22 g/mol | [2][3][5] |

| CAS Number | 1999-46-8 | [2][3][4][5] |

| Appearance | White to almost white powder/crystal | [5] |

| Boiling Point (Predicted) | 401.8 ± 30.0 °C | [5] |

| Density (Predicted) | 1.134 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 3.18 ± 0.10 | [5] |

| Storage Temperature | -20°C | [5] |

Experimental Protocols

Chemical Synthesis of this compound

The chemical synthesis of this compound typically involves the coupling of protected dl-alanine and dl-valine amino acids. The use of racemic starting materials without stereochemical control results in a mixture of all four possible diastereomers: L-Ala-L-Val, D-Ala-D-Val, L-Ala-D-Val, and D-Ala-L-Val.[1] A general protocol for solution-phase synthesis is outlined below.

Materials:

-

N-protected dl-alanine (e.g., Boc-dl-alanine)

-

C-protected dl-valine (e.g., dl-valine methyl ester hydrochloride)

-

Coupling agent (e.g., DCC, HBTU)

-

Base (e.g., DIPEA, NMM)

-

Solvents (e.g., DCM, DMF)

-

Reagents for deprotection (e.g., TFA for Boc group, NaOH for methyl ester)

Methodology:

-

Activation of N-protected dl-alanine: Dissolve N-protected dl-alanine in an anhydrous solvent (e.g., DCM). Add the coupling agent and stir at 0°C for 30 minutes.

-

Coupling Reaction: In a separate flask, dissolve the C-protected dl-valine and a base in an anhydrous solvent. Add this solution to the activated N-protected dl-alanine solution and stir the reaction mixture at room temperature overnight.

-

Work-up and Purification: Filter the reaction mixture to remove any precipitated by-products. Wash the filtrate with acidic and basic aqueous solutions to remove unreacted starting materials and other impurities. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude protected dipeptide can be purified by column chromatography.

-

Deprotection:

-

N-terminal deprotection: Treat the purified protected dipeptide with a suitable deprotecting agent (e.g., TFA in DCM for a Boc group).

-

C-terminal deprotection: Saponify the methyl ester using a base like sodium hydroxide.

-

-

Final Purification: The final this compound product can be purified by recrystallization or preparative HPLC.

Diagram of the Chemical Synthesis Workflow:

Caption: General workflow for the chemical synthesis of this compound.

Purification and Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for the purification and analysis of this compound. Reversed-phase HPLC can be used for the final purification of the dipeptide. Chiral HPLC is employed for the separation and quantification of the different stereoisomers.[1]

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized dipeptide. Electron ionization (EI) and electrospray ionization (ESI) are common techniques used for this purpose.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound, confirming the presence of both alanine and valine residues and the peptide bond formation.[1]

Biological Significance and Research Applications

Currently, there is no evidence to suggest that this compound is involved in specific signaling pathways in biological systems. Its primary role in scientific literature is that of a model dipeptide. Research applications include:

-

Physicochemical Studies: Investigating the fundamental properties of peptide bonds, such as their thermodynamic stability and conformational preferences.[1]

-

Stereochemistry: Studying the properties and separation of diastereomers, which can have different biological and physical characteristics.[1]

-

Enzyme-Substrate Interactions: While not a substrate for all enzymes, it has been used in studies investigating the acceptor activity of dipeptides in enzymatic reactions, such as those involving γ-glutamyl transpeptidase.[1]

-

Food Science: Recent studies have explored the use of dl-valine (a component of this compound) as a gel enhancer in food products, where it can improve texture and water retention through hydrophobic interactions.[6]

Diagram of Research Applications:

Caption: Research applications of this compound.

Conclusion

This compound, a simple dipeptide, continues to be a relevant molecule in the field of peptide science. While it may not have a direct role in complex biological signaling, its utility as a model compound for fundamental chemical and biochemical studies is well-established. The straightforward nature of its synthesis and the presence of stereoisomers make it an excellent tool for researchers exploring the intricacies of peptide structure, function, and analysis. Future research may uncover novel applications for this dipeptide, potentially in materials science or as a component in more complex synthetic peptides.

References

- 1. This compound | 3303-46-6 | Benchchem [benchchem.com]

- 2. DL-Ala-DL-Val | C8H16N2O3 | CID 137276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. From amino acid analysis to improved gel properties: The role of dl-valine in Landaise goose myofibrillar protein - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of dl-Alanyl-dl-valine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of the dipeptide dl-Alanyl-dl-valine. Due to a lack of extensive, publicly available experimental data on the solubility of this specific dipeptide, this document focuses on predicted solubility, the solubility of its constituent amino acids, and detailed experimental protocols for determining its solubility in various solvents. This guide serves as a foundational resource for researchers initiating studies involving this compound.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₆N₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 188.22 g/mol | --INVALID-LINK-- |

| CAS Number | 1999-46-8 | --INVALID-LINK-- |

Solubility Data

Predicted Water Solubility

Computational methods can provide an estimation of a compound's solubility. The Crippen method, a group-contribution method, has been used to predict the water solubility of this compound.

| Solvent | Method | Predicted Log10(Solubility in mol/L) | Source |

| Water | Crippen Method | -0.65 | --INVALID-LINK-- |

This predicted value suggests that this compound has a moderate solubility in water.

Inferred Solubility from Constituent Amino Acids

The solubility of a dipeptide is influenced by the properties of its constituent amino acids. This compound is composed of alanine and valine. The solubility of these individual amino acids in water and other solvents can provide an indication of the dipeptide's likely behavior. Generally, the solubility of amino acids in water decreases with the increasing hydrophobicity of the side chains. Valine is more hydrophobic than alanine, which may influence the overall solubility of the dipeptide.

Studies have shown that the solubility of amino acids like alanine and valine is highest in pure water and tends to decrease in semi-polar organic solvents.[1] The solubility in hydroalcoholic solvent systems is complex and depends on the specific alcohol and its concentration.[1]

Experimental Protocols for Solubility Determination

To obtain precise solubility data for this compound, experimental determination is necessary. The following are detailed methodologies for key experiments.

Shake-Flask Method (Equilibrium Solubility)

This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.

Principle: A surplus amount of the solute is agitated in the solvent for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved solute is then measured in a filtered aliquot of the supernatant.

Apparatus:

-

Thermostatically controlled shaker or incubator

-

Vials or flasks with secure caps

-

Analytical balance

-

Filtration device (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of this compound to a known volume of the desired solvent in a vial.

-

Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours).

-

After agitation, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.

-

Dilute the filtered solution as necessary and analyze the concentration of this compound using a validated analytical method.

Turbidimetric Solubility Assay

This high-throughput method is useful for rapid screening of solubility in various solvents.

Principle: The solubility is determined by identifying the concentration at which the compound precipitates from a solution, which is detected by an increase in turbidity.

Apparatus:

-

Plate reader with turbidity measurement capabilities

-

Multi-well plates (e.g., 96-well)

-

Liquid handling system or multichannel pipettes

Procedure:

-

Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a multi-well plate, perform a serial dilution of the stock solution with the test solvents.

-

Incubate the plate, often with shaking, for a set period.

-

Measure the turbidity (absorbance at a specific wavelength, e.g., 600 nm) of each well using a plate reader.

-

The solubility is estimated as the highest concentration that does not show a significant increase in turbidity compared to the solvent blank.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the experimental determination of peptide solubility.

Caption: A flowchart of the experimental process for determining peptide solubility.

Factors Influencing Solubility

The solubility of this compound can be influenced by several factors:

-

pH: The net charge of the dipeptide will change with pH, which can significantly affect its solubility in aqueous solutions.

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature.

-

Solvent Polarity: The polarity of the solvent plays a crucial role. Peptides with both polar and non-polar groups will have varying solubility in solvents of different polarities.

-

Presence of Salts: The addition of salts can either increase (salting-in) or decrease (salting-out) the solubility of the dipeptide.

References

Potential Metabolic Pathways Involving dl-Alanyl-dl-valine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

dl-Alanyl-dl-valine is a dipeptide composed of the amino acids alanine and valine. As a racemic mixture, it consists of four distinct stereoisomers: L-Alanyl-L-valine, D-Alanyl-D-valine, L-Alanyl-D-valine, and D-Alanyl-L-valine. The metabolic fate of this dipeptide is critically dependent on the stereochemistry of its constituent amino acids. Mammalian digestive and metabolic enzymes exhibit a high degree of stereospecificity, generally favoring L-amino acid-containing peptides. This guide provides a comprehensive overview of the potential metabolic pathways of this compound, including intestinal absorption, enzymatic hydrolysis, and the subsequent catabolism of the resulting D- and L-amino acids. Detailed experimental protocols for studying these pathways and quantitative data are also presented to aid researchers in the fields of biochemistry, pharmacology, and drug development.

Intestinal Absorption and Cellular Transport

The initial step in the metabolism of orally administered this compound is its absorption across the intestinal epithelium. Dipeptides are primarily absorbed via the high-capacity, low-affinity proton-coupled peptide transporter 1 (PepT1) located on the apical membrane of enterocytes. This process is generally more rapid than the transport of free amino acids.[1]

However, the stereochemistry of the dipeptide significantly influences its affinity for PepT1 and subsequent absorption rates. Studies on stereoisomers of other dipeptides, such as alanyl-phenylalanine, have shown that the L-L isomer is absorbed at a much higher rate than the D-D isomer, with the mixed isomers (L-D and D-L) having intermediate absorption rates.[1][2] This suggests a similar pattern for the stereoisomers of alanyl-valine.

Once inside the enterocytes, the dipeptides can either be hydrolyzed by intracellular peptidases or transported across the basolateral membrane into the bloodstream. Dipeptides that enter the circulation are then distributed to various tissues, with the kidneys playing a major role in their clearance and metabolism.[3] In the kidneys, peptide transporters, including the high-affinity, low-capacity PepT2, are responsible for reabsorbing dipeptides from the glomerular filtrate into the renal tubular cells.

Quantitative Data on Dipeptide Absorption

The following table summarizes comparative data on the intestinal absorption of dipeptide stereoisomers, which can be considered indicative of the expected behavior of alanyl-valine isomers.

| Dipeptide Stereoisomer | Relative Jejunal Absorption Rate (Rat) | Notes |

| L-Alanyl-L-phenylalanine | ~200x | Significantly higher absorption compared to the D-D isomer. |

| D-Alanyl-D-phenylalanine | 1x | Poorly absorbed. |

| L-Leucyl-L-leucine | ~24x | Demonstrates a clear preference for the L-L configuration. |

| D-Leucyl-D-leucine | 1x | Poorly absorbed. |

| Glycyl-L-tryptophan | ~5x | The presence of a D-amino acid reduces absorption. |

| Glycyl-D-tryptophan | 1x | Poorly absorbed. |

Data extrapolated from Asatoor et al., 1973.[1]

Enzymatic Hydrolysis

The susceptibility of the alanyl-valine stereoisomers to enzymatic hydrolysis is a key determinant of their metabolic fate. Mammalian peptidases, such as those in the intestinal brush border, cytoplasm of enterocytes, and renal tubular cells, are highly stereospecific for L-amino acids.[4]

-

L-Alanyl-L-valine: This isomer is expected to be readily hydrolyzed by a variety of peptidases, including cytosolic aminopeptidases and renal dipeptidases, into L-alanine and L-valine.[5]

-

D-Alanyl-D-valine, L-Alanyl-D-valine, and D-Alanyl-L-valine: Dipeptides containing one or more D-amino acids are generally resistant to hydrolysis by most mammalian peptidases.[1][2] Studies have shown that D-D dipeptides are often excreted intact in the urine, indicating their resistance to tissue peptidases.[1][2] However, some studies on pig kidney cortex enzymes, likely renal membrane dipeptidase, have shown that dipeptides with a C-terminal D-amino acid can be good substrates, whereas those with an N-terminal D-amino acid are poor substrates.[1] This suggests that L-Alanyl-D-valine may be hydrolyzed to some extent, while D-Alanyl-L-valine and D-Alanyl-D-valine would be significantly more resistant.

Quantitative Data on Dipeptide Hydrolysis

Specific kinetic data for the hydrolysis of alanyl-valine stereoisomers is limited in the literature. The following table provides qualitative and semi-quantitative information based on studies of related dipeptides.

| Dipeptide Isomer | Susceptibility to Mammalian Peptidases | Notes |

| L-Alanyl-L-valine | High | Expected to be a good substrate for cytosolic and renal peptidases. |

| L-Alanyl-D-valine | Moderate | May be a substrate for renal dipeptidase, which shows activity towards dipeptides with a C-terminal D-amino acid.[1] |

| D-Alanyl-L-valine | Low | Dipeptides with an N-terminal D-amino acid are poor substrates for renal dipeptidase.[1] |

| D-Alanyl-D-valine | Very Low | Highly resistant to hydrolysis and likely to be excreted intact.[1][2] |

Metabolism of Constituent Amino Acids

Following hydrolysis of the susceptible stereoisomers, the resulting free amino acids enter their respective metabolic pathways.

Metabolism of L-Alanine and L-Valine

-

L-Alanine: This non-essential amino acid is primarily metabolized through transamination. Alanine aminotransferase (ALT) catalyzes the reversible transfer of its amino group to α-ketoglutarate, forming pyruvate and glutamate.[5][6] Pyruvate can then enter the citric acid cycle for energy production or be used as a substrate for gluconeogenesis in the liver.[6]

-

L-Valine: As a branched-chain amino acid (BCAA), the catabolism of L-valine is initiated by a transamination reaction to form α-ketoisovalerate.[7] This is followed by oxidative decarboxylation catalyzed by the branched-chain α-ketoacid dehydrogenase complex. The resulting isobutyryl-CoA undergoes a series of reactions to ultimately yield succinyl-CoA, which can enter the citric acid cycle.[7]

Metabolism of D-Alanine and D-Valine

Mammalian tissues have a limited capacity to metabolize D-amino acids. The primary enzyme involved is the FAD-dependent D-amino acid oxidase (DAAO), which is most abundant in the peroxisomes of the kidney and liver.[1][8][9]

-

D-Alanine: DAAO catalyzes the oxidative deamination of D-alanine to produce pyruvate, ammonia, and hydrogen peroxide.[1][8] Pyruvate then enters central metabolism.

-

D-Valine: D-valine is also a substrate for DAAO, which converts it to α-ketoisovalerate, ammonia, and hydrogen peroxide.[10] α-Ketoisovalerate can then be further metabolized, potentially entering the L-valine catabolic pathway after conversion to isobutyryl-CoA.[11]

Metabolic Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the potential metabolic pathways for the stereoisomers of alanyl-valine and a general experimental workflow for their analysis.

Caption: Metabolic pathways of this compound stereoisomers.

Caption: Experimental workflow for analyzing this compound metabolism.

Experimental Protocols

Caco-2 Cell Permeability Assay for Intestinal Transport

This assay is used to assess the intestinal permeability of the dipeptide stereoisomers.

-

Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for 21-25 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.[10][12]

-

Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[12]

-

Transport Experiment:

-

The cell monolayers are washed with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[12]

-

The test dipeptide solution (at a defined concentration) is added to the apical (A) side, and fresh transport buffer is added to the basolateral (B) side.

-

The plate is incubated at 37°C with gentle shaking.

-

Samples are taken from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).

-

The concentration of the dipeptide in the basolateral samples is quantified using HPLC-MS/MS.

-

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of appearance of the substance on the receiver side, A is the surface area of the membrane, and C0 is the initial concentration on the donor side.

D-Amino Acid Oxidase (DAAO) Activity Assay

This assay measures the activity of DAAO, which is crucial for the metabolism of D-alanine and D-valine. A common method is a coupled enzyme assay.[1][2][8]

-

Principle: DAAO catalyzes the oxidation of a D-amino acid, producing an α-keto acid, ammonia, and hydrogen peroxide (H₂O₂). The H₂O₂ produced is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, leading to a color change that can be measured spectrophotometrically.[2]

-

Reagents:

-

Phosphate buffer (pH ~7.4-8.5)

-

D-amino acid substrate (D-alanine or D-valine)

-

Horseradish peroxidase (HRP)

-

Chromogenic substrate (e.g., 4-aminoantipyrine (4-AAP) and phenol, or Amplex™ Red)

-

Enzyme source (tissue homogenate or purified DAAO)

-

-

Procedure:

-

Prepare a reaction mixture containing the buffer, D-amino acid substrate, HRP, and chromogenic substrate in a 96-well plate.[2]

-

Initiate the reaction by adding the enzyme source.

-

Incubate at a controlled temperature (e.g., 25°C or 37°C).

-

Measure the absorbance at the appropriate wavelength (e.g., 505 nm for 4-AAP/phenol) over time.

-

-

Data Analysis: The rate of change in absorbance is proportional to the DAAO activity. A standard curve can be generated using known concentrations of H₂O₂ to quantify the enzyme activity in units (e.g., µmol/min/mg protein).

Alanine Aminotransferase (ALT) Activity Assay

This assay is used to measure the transamination of L-alanine.

-

Principle: ALT catalyzes the transfer of an amino group from L-alanine to α-ketoglutarate, producing pyruvate and glutamate. The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

-

Reagents:

-

Tris-HCl buffer (pH ~7.5)

-

L-alanine

-

α-ketoglutarate

-

NADH

-

Lactate dehydrogenase (LDH)

-

Sample containing ALT

-

-

Procedure:

-

In a cuvette or 96-well plate, combine the buffer, L-alanine, α-ketoglutarate, NADH, and LDH.[9]

-

Initiate the reaction by adding the sample.

-

Immediately measure the absorbance at 340 nm at regular intervals.

-

-

Data Analysis: The rate of decrease in absorbance at 340 nm is directly proportional to the ALT activity in the sample.

HPLC and Mass Spectrometry for Stereoisomer Analysis

-

HPLC Separation: Chiral stationary phases are required to separate the stereoisomers of the dipeptide and its constituent amino acids. Reversed-phase chromatography with a suitable chiral column (e.g., based on vancomycin or teicoplanin) can be employed. The mobile phase typically consists of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer with a specific pH.

-

Mass Spectrometry (MS) Detection: MS is used for the sensitive and specific detection and quantification of the separated isomers. Electrospray ionization (ESI) is a common ionization technique. Tandem mass spectrometry (MS/MS) can be used for structural confirmation by analyzing the fragmentation patterns of the dipeptides and amino acids.[6]

Conclusion

The metabolic pathways of this compound are intricately linked to the stereochemistry of its constituent amino acids. The L-L isomer is readily absorbed and hydrolyzed, feeding into the standard metabolic pathways of L-alanine and L-valine. In contrast, dipeptides containing D-amino acids, particularly the D-D and D-L isomers, are poorly absorbed and highly resistant to hydrolysis by mammalian enzymes, leading to their likely excretion in an unchanged form. The D-amino acids that are released from the partial hydrolysis of L-D and D-L isomers are primarily metabolized through oxidative deamination by D-amino acid oxidase. This detailed understanding of the stereospecific metabolism of this compound is crucial for researchers in drug development, particularly in the design of peptide-based therapeutics and prodrugs where stability against enzymatic degradation is a key consideration. The experimental protocols provided herein offer a robust framework for the investigation of these metabolic pathways.

References

- 1. Purification and kinetic properties of a D-amino-acid peptide hydrolyzing enzyme from pig kidney cortex and its tentative identification with renal membrane dipeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic Engineering of Corynebacterium glutamicum for 2-Ketoisovalerate Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. usbio.net [usbio.net]

- 7. a-Ketoisovaleric Acid | Rupa Health [rupahealth.com]

- 8. Alpha-Ketoisovalerate - Organic Acids Profile (US BioTek) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 9. Human Metabolome Database: Showing metabocard for alpha-Ketoisovaleric acid (HMDB0000019) [hmdb.ca]

- 10. epublications.marquette.edu [epublications.marquette.edu]

- 11. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Biochemical Properties of Human D-amino Acid Oxidase Variants and Their Potential Significance in Pathologies [frontiersin.org]

Spectroscopic Profile of dl-Alanyl-dl-valine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the dipeptide dl-Alanyl-dl-valine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and data visualizations are presented to support researchers in the identification, characterization, and quality control of this compound.

Introduction

This compound is a dipeptide composed of dl-alanine and dl-valine amino acid residues. Understanding its structural and physicochemical properties through spectroscopic analysis is crucial for its application in various research and development fields, including drug discovery and peptide chemistry. This guide serves as a centralized resource for the spectroscopic characterization of this molecule.

Spectroscopic Data

The following sections present a summary of the available spectroscopic data for this compound. Due to the limited availability of experimentally derived public data for this specific stereoisomer, predicted NMR and IR data are provided alongside experimental mass spectrometry data. These predictions are generated using established algorithms and provide valuable insights into the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

Predicted ¹H NMR Data (Solvent: D₂O)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~4.1 - 4.2 | Quartet | α-H (Alanine) |

| ~3.9 - 4.0 | Doublet | α-H (Valine) |

| ~2.1 - 2.2 | Multiplet | β-H (Valine) |

| ~1.4 - 1.5 | Doublet | β-CH₃ (Alanine) |

| ~0.9 - 1.0 | Doublet | γ-CH₃ (Valine) |

| ~0.8 - 0.9 | Doublet | γ'-CH₃ (Valine) |

Predicted ¹³C NMR Data (Solvent: D₂O)

| Chemical Shift (ppm) | Assignment |

| ~175 - 178 | C=O (Carboxyl) |

| ~172 - 174 | C=O (Amide) |

| ~58 - 60 | α-C (Valine) |

| ~50 - 52 | α-C (Alanine) |

| ~30 - 32 | β-C (Valine) |

| ~18 - 20 | γ-C & γ'-C (Valine) |

| ~16 - 18 | β-C (Alanine) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3400 | Strong, Broad | N-H stretch (Amine, Amide) |

| ~2850 - 3000 | Medium | C-H stretch (Aliphatic) |

| ~1630 - 1680 | Strong | C=O stretch (Amide I) |

| ~1510 - 1580 | Strong | N-H bend (Amide II) |

| ~1400 - 1450 | Medium | C-H bend (Aliphatic) |

| ~1200 - 1300 | Medium | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule and to elucidate its structure by analyzing its fragmentation patterns.

Experimental Mass Spectrometry Data

| Parameter | Value | Source |

| Molecular Formula | C₈H₁₆N₂O₃ | PubChem[1] |

| Molecular Weight | 188.22 g/mol | PubChem[1] |

| GC-MS Top Peak (m/z) | 44 | PubChem[1] |

| MS/MS [M+H]⁺ (m/z) | 189.1234 | PubChem[1] |

| MS/MS Top Peak (m/z) | 118 | PubChem[1] |

Major Predicted Fragmentation Ions

| m/z Value | Ion Type | Fragment Structure |

| 116.07 | y₁ | [H₂N-CH(CH(CH₃)₂)-COOH + H]⁺ |

| 72.08 | b₁ | [CH₃-CH(NH₂)-CO]⁺ |

| 44.05 | immonium | [CH₃-CH=NH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterium oxide (D₂O)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of D₂O in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of D₂O.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).

-

Use a sufficient number of scans for adequate signal intensity.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Reference the spectra using the residual solvent peak or an internal standard.

-

FTIR Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar.

-

Transfer the mixture to a pellet die.

-

Press the mixture under high pressure to form a transparent or translucent pellet.

-

-

Background Spectrum: Place the empty sample holder in the FTIR spectrometer and record a background spectrum.

-

Sample Spectrum: Place the KBr pellet in the sample holder and record the sample spectrum.

-

Data Analysis: The spectrometer software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (ESI-MS/MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

HPLC-grade water

-

HPLC-grade acetonitrile

-

Formic acid

-

Electrospray ionization tandem mass spectrometer (ESI-MS/MS)

Procedure:

-

Sample Preparation: Dissolve a small amount of this compound in a solution of 50:50 water:acetonitrile with 0.1% formic acid to a final concentration of approximately 1-10 µg/mL.

-

Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate.

-

MS1 Scan: Acquire a full scan mass spectrum (MS1) to identify the protonated molecular ion [M+H]⁺.

-

MS/MS Scan:

-

Select the [M+H]⁺ ion (m/z ≈ 189.1) as the precursor ion.

-

Subject the precursor ion to collision-induced dissociation (CID) with an appropriate collision energy.

-

Acquire the product ion spectrum (MS/MS).

-

-

Data Analysis: Analyze the MS/MS spectrum to identify the characteristic fragment ions (e.g., b- and y-ions).

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of a dipeptide.

Caption: Simplified fragmentation pathway of this compound in MS/MS.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Thermodynamic Properties of dl-Alanyl-dl-valine

This technical guide provides a comprehensive overview of the thermodynamic properties of the dipeptide this compound. The information presented herein is crucial for understanding the stability, solubility, and interactions of this molecule, which are critical parameters in fields ranging from biochemistry to pharmaceutical development. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of experimental workflows and fundamental chemical relationships.

Thermodynamic and Physicochemical Properties

The thermodynamic and physicochemical properties of this compound are essential for predicting its behavior in various systems. The following tables summarize available experimental and computationally derived data for this dipeptide.

Table 1: Standard Molar Thermodynamic Properties

This table presents key thermodynamic parameters for this compound under standard conditions.

| Property | Symbol | Value | Units | Method | Source |

| Standard Molar Enthalpy of Combustion (crystalline) | ΔcH° | -4604.8 ± 3.3 | kJ/mol | Bomb Calorimetry | [1] |

| Standard Molar Enthalpy of Formation (crystalline) | ΔfH° | -767.3 ± 3.4 | kJ/mol | Bomb Calorimetry | [1] |

| Standard Gibbs Free Energy of Formation | ΔfG° | -229.66 | kJ/mol | Joback Method | [2] |

| Enthalpy of Formation (gas) | ΔfH°gas | -514.42 | kJ/mol | Joback Method | [2] |

| Enthalpy of Fusion | ΔfusH° | 23.49 | kJ/mol | Joback Method | [2] |

| Enthalpy of Vaporization | ΔvapH° | 79.49 | kJ/mol | Joback Method | [2] |

Table 2: Heat Capacity

The heat capacity provides insight into how the energy of the molecule changes with temperature.

| Property | Symbol | Value | Units | Temperature (K) | Method | Source |

| Solid Phase Heat Capacity | Cp,solid | 240.00 | J/mol·K | 298 | Experimental | [3] |

| Solid Phase Heat Capacity | Cp,solid | 240.00 | J/mol·K | 298 | NIST Webbook | [2] |

| Ideal Gas Heat Capacity | Cp,gas | 430.34 | J/mol·K | 703.74 | Joback Method | [2] |

Table 3: Physicochemical Properties

This table includes various physical and chemical properties that are important for applications such as drug formulation and delivery.

| Property | Symbol | Value | Units | Method | Source |

| Molecular Weight | MW | 188.22 | g/mol | - | [4] |

| Water Solubility | log10WS | -0.65 | mol/L | Crippen Method | [2] |

| Octanol/Water Partition Coefficient | logP | -0.441 | - | Crippen Method | [2] |

| McGowan's Characteristic Volume | McVol | 152.550 | ml/mol | McGowan Method | [2] |

| Normal Melting Point | Tfus | 431.52 | K | Joback Method | [2] |

| Normal Boiling Point | Tboil | 703.74 | K | Joback Method | [2] |

Experimental Protocols

Accurate determination of thermodynamic properties relies on precise experimental techniques. The following sections detail the methodologies for key experiments relevant to the study of dipeptides like this compound.

Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is a standard method for determining the heat of combustion of a substance, from which the standard enthalpy of formation can be calculated.[1][5]

Methodology:

-

Sample Preparation: A precise mass (typically 0.5-1.0 g) of the this compound sample is pressed into a pellet.[6] The pellet is weighed to a high degree of accuracy.

-

Bomb Assembly: The pellet is placed in a crucible within the bomb calorimeter. A fuse wire of known length and mass is attached to the electrodes, positioned to be in contact with the sample.[7]

-

Pressurization: The bomb is sealed and purged of atmospheric nitrogen before being filled with pure oxygen to a high pressure (typically 30 atm).[5]

-

Calorimeter Setup: The sealed bomb is submerged in a known volume of water in the calorimeter's insulated container (the "bucket"). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

-

Ignition: The sample is ignited by passing an electric current through the fuse wire. The combustion of the sample releases heat, which is transferred to the surrounding water, causing a temperature rise.

-

Temperature Monitoring: The water temperature is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The total heat released is calculated from the observed temperature change, taking into account the heat capacity of the calorimeter system (determined by calibrating with a standard of known heat of combustion, such as benzoic acid).[8] Corrections are made for the heat of combustion of the fuse wire and for the formation of any side products like nitric acid.

-

Calculation of Enthalpy: The molar enthalpy of combustion is calculated from the total heat released and the moles of the sample combusted. The standard enthalpy of formation is then determined using Hess's Law.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique for studying the thermodynamics of binding interactions in solution.[9][10] It directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single experiment.[11]

Methodology:

-

Sample Preparation: The dipeptide (ligand) and the target molecule (macromolecule, e.g., a protein receptor) are prepared in identical, degassed buffer solutions to minimize heat effects from buffer mismatch.

-

Instrument Setup: The sample cell (typically ~200-1400 µL) is filled with the macromolecule solution at a known concentration. The injection syringe is loaded with the dipeptide solution at a concentration typically 10-20 times that of the macromolecule.[12]

-

Titration: The experiment is conducted at a constant temperature. A series of small, precise injections of the dipeptide solution are made into the sample cell.

-

Heat Measurement: With each injection, the binding reaction occurs, generating or absorbing a small amount of heat. The instrument's feedback system measures the power required to maintain a zero temperature difference between the sample cell and a reference cell (containing only buffer).[13]

-

Data Acquisition: The heat change per injection is recorded as a function of the molar ratio of ligand to macromolecule. The initial injections produce large heat changes as most of the injected ligand binds. As the macromolecule becomes saturated, subsequent injections produce smaller heat changes, eventually approaching the heat of dilution.

-

Data Analysis: The resulting data, a plot of heat per injection versus molar ratio, is fitted to a binding model. This analysis yields the binding constant (Ka or Kd), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n). The Gibbs free energy (ΔG) and entropy (ΔS) of binding are then calculated using the following relationships:

-

ΔG = -RT * ln(Ka)

-

ΔG = ΔH - TΔS

-

References

- 1. researchgate.net [researchgate.net]

- 2. chemeo.com [chemeo.com]

- 3. This compound [webbook.nist.gov]

- 4. DL-Ala-DL-Val | C8H16N2O3 | CID 137276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ocf.berkeley.edu [ocf.berkeley.edu]

- 6. pages.jh.edu [pages.jh.edu]

- 7. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]

- 8. Preparation procedures of food and beverage samples for oxygen bomb calorimetry: A scoping review and reporting checklist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions | Springer Nature Experiments [experiments.springernature.com]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. bitesizebio.com [bitesizebio.com]

- 12. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 13. edepot.wur.nl [edepot.wur.nl]

Methodological & Application

Application Notes and Protocols for the Use of dl-Alanyl-dl-valine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

dl-Alanyl-dl-valine is a dipeptide composed of racemic alanine and racemic valine. As a fundamental building block, it serves as a valuable tool in various areas of peptide research and drug development. The use of racemic amino acids in peptide synthesis can be a strategic choice, particularly in the generation of peptide libraries for screening purposes or in the development of peptidomimetics with enhanced stability against enzymatic degradation. The synthesis of a dipeptide from racemic precursors results in a mixture of diastereomers (L-L, D-D, L-D, and D-L), which can be separated and studied for their unique biological activities.[1]

These application notes provide an overview of the utility of this compound in peptide synthesis, including detailed protocols for both solution-phase and solid-phase synthesis methods.

Applications of this compound in Peptide Synthesis

The incorporation of this compound and other racemic amino acids into peptide chains offers several advantages in research and drug development:

-

Enhanced Enzymatic Stability: Peptides containing D-amino acids exhibit increased resistance to proteases, which are stereospecific for L-amino acids. This leads to a longer in vivo half-life, a crucial attribute for therapeutic peptides.

-

Peptide Library Synthesis: The use of racemic amino acids allows for the rapid generation of diverse peptide libraries. These libraries can be screened for novel biological activities, aiding in the discovery of new drug leads.

-

Structural Studies: Dipeptides like this compound serve as simple model systems for studying peptide bond formation, conformational preferences, and the influence of side-chain interactions.[1]

-

Development of Peptidomimetics: The unique stereochemistry of peptides containing D-amino acids can lead to novel secondary structures and receptor-binding affinities, making them valuable in the design of peptidomimetics.

Data Presentation: Illustrative Yields and Purity in Peptide Synthesis

While specific quantitative data for the synthesis of this compound is not extensively published, the following tables provide illustrative data for the synthesis of a model tetrapeptide, Leu-Ala-Gly-Val, which demonstrates typical yields and purities achievable with modern solid-phase peptide synthesis (SPPS) techniques. This data can be considered representative of what one might expect when synthesizing short peptides like this compound under optimized conditions.